{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine
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Overview
Description
{2-Fluoro-5,8-dioxaspiro[34]octan-2-yl}methanamine is a chemical compound with the molecular formula C7H12FNO2 It is characterized by a spirocyclic structure containing a fluorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the amine group. One common synthetic route includes the cyclization of a suitable diol precursor under acidic conditions to form the spirocyclic ring. Subsequent fluorination and amination steps are carried out using reagents such as diethylaminosulfur trifluoride (DAST) for fluorination and ammonia or primary amines for amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as thiols or amines replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to target proteins or enzymes, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, making it a valuable compound in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanol: Similar structure but with a hydroxyl group instead of an amine group.
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methane: Lacks the amine group, making it less reactive in certain biochemical applications.
Uniqueness
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine is unique due to the presence of both a fluorine atom and an amine group within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H12FNO2 |
---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
(2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanamine |
InChI |
InChI=1S/C7H12FNO2/c8-6(5-9)3-7(4-6)10-1-2-11-7/h1-5,9H2 |
InChI Key |
KMAIKLBJSZVNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C2)(CN)F |
Origin of Product |
United States |
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